

Synthesis and Characterization of Ivabradine-d3 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Ivabradine-d3 Hydrochloride**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Ivabradine-d3 Hydrochloride**, a deuterated analog of the anti-anginal drug Ivabradine. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents quantitative data in a structured format. It is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

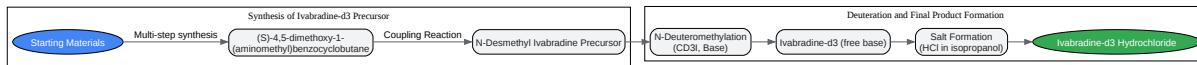
Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.^[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.^[2] Isotopic labeling of drug molecules, such as the introduction of deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, like **Ivabradine-d3 Hydrochloride**, can serve as internal standards for quantitative bioanalysis by mass spectrometry, aiding in the accurate determination of drug concentrations in biological matrices.^[3] The deuterium substitution can also subtly alter the metabolic profile of a drug, a field of growing interest in drug discovery.^[4]

This guide focuses on **Ivabradine-d3 Hydrochloride** where the three hydrogen atoms of the N-methyl group are replaced by deuterium.

Synthesis of Ivabradine-d3 Hydrochloride

The synthesis of **Ivabradine-d3 Hydrochloride** can be achieved by modifying established synthetic routes for Ivabradine. The key step involves the introduction of a trideuterated methyl group. A proposed synthetic pathway starts from the precursor, (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, and involves a reductive amination with a deuterated formaldehyde source or direct alkylation with a deuterated methylating agent. A plausible and efficient method is the N-methylation of the secondary amine precursor using a deuterated methylating agent like trideuteromethyl iodide (CD_3I).

A potential synthetic route is outlined below:



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Caption: Proposed synthetic pathway for **Ivabradine-d3 Hydrochloride**.

Experimental Protocol: Proposed Synthesis of Ivabradine-d3 Hydrochloride

This protocol is a proposed method based on analogous syntheses of Ivabradine and general deuteromethylation procedures.

Step 1: N-Deuteromethylation of the Secondary Amine Precursor

- To a solution of (S)-3-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

- Stir the mixture at room temperature for 30 minutes.
- Add trideuteromethyl iodide (CD_3I , 1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ivabradine-d3 free base.
- Purify the crude product by column chromatography on silica gel.

Step 2: Formation of **Ivabradine-d3 Hydrochloride**

- Dissolve the purified Ivabradine-d3 free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
- Cool the solution in an ice bath.
- Slowly add a solution of hydrochloric acid in isopropanol (e.g., 20 wt%) dropwise with stirring.^[5]
- A white precipitate of **Ivabradine-d3 Hydrochloride** should form.
- Continue stirring in the ice bath for 1 hour.
- Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to obtain the final product.

Characterization of **Ivabradine-d3 Hydrochloride**

The successful synthesis of **Ivabradine-d3 Hydrochloride** must be confirmed through various analytical techniques. The characterization will involve confirming the molecular structure and assessing the purity of the final compound.

Data Presentation

The following tables summarize the expected and reported characterization data for both Ivabradine Hydrochloride and its deuterated analog.

Table 1: Physicochemical Properties

Property	Ivabradine Hydrochloride	Ivabradine-d3 Hydrochloride
Molecular Formula	$C_{27}H_{37}ClN_2O_5$	$C_{27}H_{34}D_3ClN_2O_5$ [6]
Molecular Weight	505.05 g/mol [1]	508.07 g/mol [7]
Appearance	White to off-white crystalline powder	Expected to be a white to off-white solid
Solubility	Soluble in water and methanol [8]	Expected to be soluble in water and methanol

Table 2: Spectroscopic Data

Technique	Ivabradine Hydrochloride	Ivabradine-d3 Hydrochloride (Expected)
¹ H NMR (DMSO-d ₆)	δ (ppm): ~2.7 (s, 3H, N-CH ₃) and other characteristic peaks for the molecule. [9]	Absence of the singlet at ~2.7 ppm. Other peaks should remain largely unchanged.
¹³ C NMR (DMSO-d ₆)	Characteristic peaks for all 27 carbon atoms.	The signal for the N-CH ₃ carbon will likely show a multiplet due to C-D coupling and a slight upfield shift.
Mass Spectrometry (ESI+)	m/z: 469.27 [M+H] ⁺	m/z: 472.29 [M+H] ⁺
MS/MS Fragmentation (of [M+H] ⁺)	Key fragments at m/z 177.1. [10]	Expected key fragments at m/z 177.1 (no deuterium in this fragment) and others showing a +3 Da shift if they contain the N-CD ₃ group.

Table 3: Chromatographic Data

Parameter	Ivabradine Hydrochloride	Ivabradine-d3 Hydrochloride (Expected)
HPLC Purity	>99% [5]	>98%
Retention Time (RP-HPLC)	Dependent on method, e.g., ~6.9 min. [8]	A slight shift in retention time compared to the non-deuterated standard may be observed.
Isotopic Purity	N/A	>98% (as determined by MS)

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of **Ivabradine-d3 Hydrochloride**.

- Method: A reverse-phase HPLC method can be employed.[8]
 - Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). For example, a mobile phase of ammonium acetate buffer (pH 6.2) and methanol (40:60 v/v) can be used.[8]
 - Flow Rate: 1.0 mL/min.[8]
 - Detection: UV detection at 281 nm.[8]
 - Injection Volume: 10 μ L.[8]
- Procedure: Dissolve a known amount of **Ivabradine-d3 Hydrochloride** in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.

3.2.2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic incorporation of **Ivabradine-d3 Hydrochloride**.
- Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.
 - Ionization Mode: Positive ion mode.
 - Procedure: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) into the mass spectrometer. Acquire the full scan mass spectrum to observe the protonated molecular ion $[M+H]^+$. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

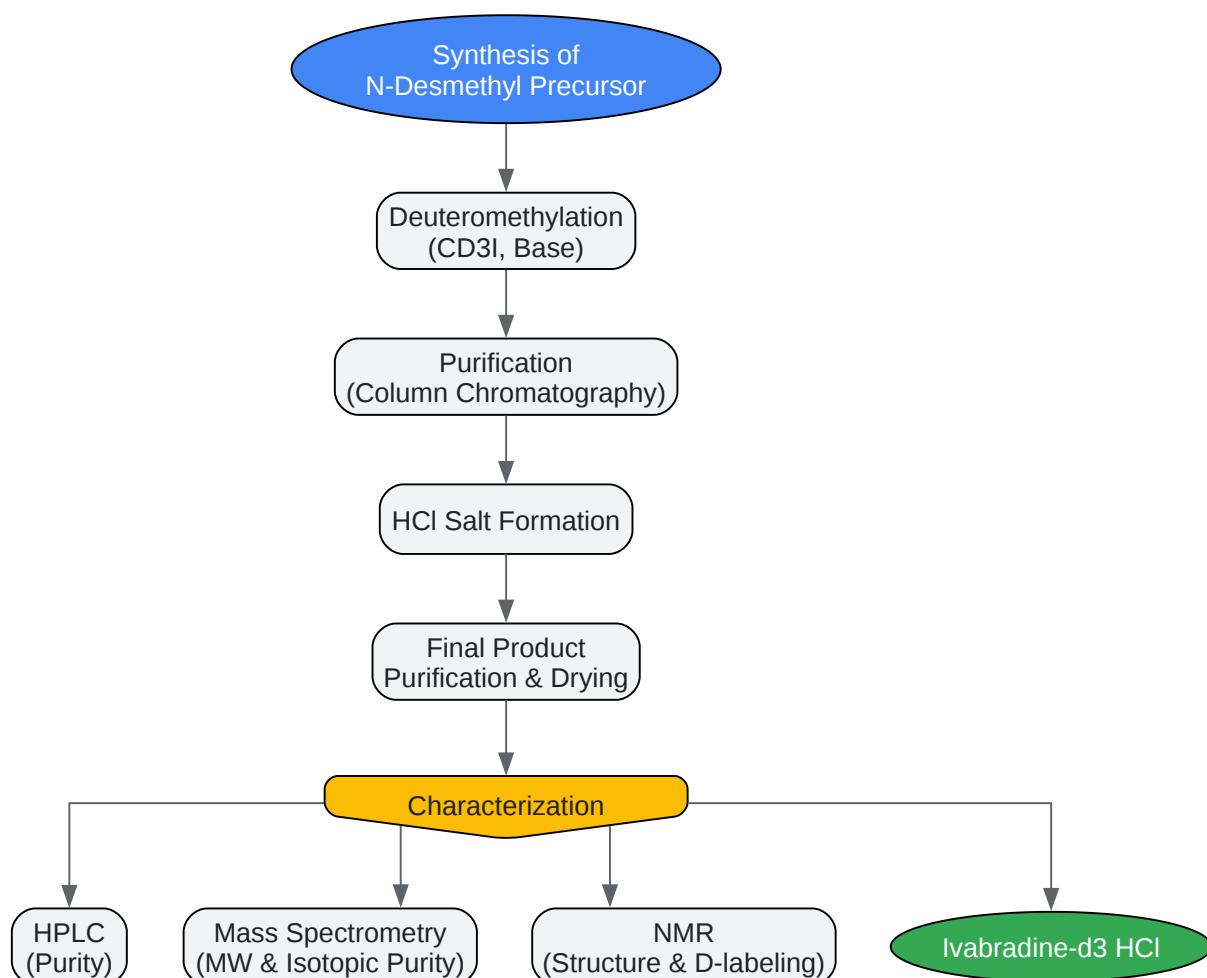
- Objective: To confirm the structure and the position of deuterium labeling.

- Method: ^1H and ^{13}C NMR spectra should be recorded.
 - Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
 - Procedure: Dissolve the sample in the deuterated solvent. For ^1H NMR, the absence of the N-methyl proton signal will confirm successful deuteration. For ^{13}C NMR, the signal corresponding to the N-methyl carbon will appear as a multiplet due to coupling with deuterium.

Workflow and Signaling Pathway Diagrams

Analytical Workflow for Ivabradine-d3 Hydrochloride

The following diagram illustrates a typical workflow for the synthesis and characterization of **Ivabradine-d3 Hydrochloride**.



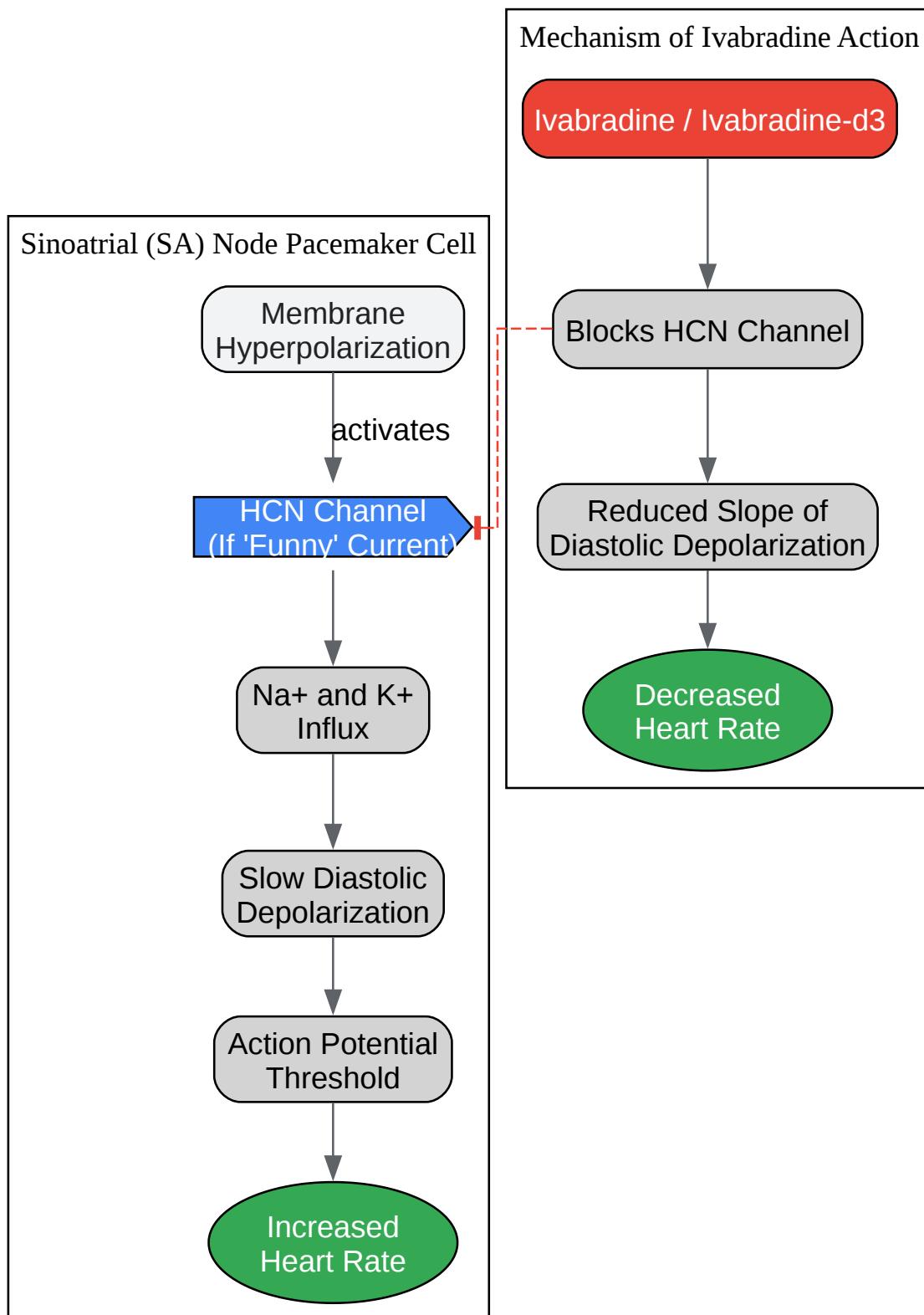
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Caption: Analytical workflow for **Ivabradine-d3 Hydrochloride**.

Ivabradine Signaling Pathway

Ivabradine exerts its therapeutic effect by specifically inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current is carried by Hyperpolarization-activated Cyclic

Nucleotide-gated (HCN) channels.



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Caption: Mechanism of action of Ivabradine.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of **Ivabradine-d3 Hydrochloride**. A plausible synthetic route has been proposed, along with detailed, albeit generalized, experimental protocols for its synthesis and characterization using modern analytical techniques. The provided data tables and diagrams are intended to facilitate a deeper understanding of this isotopically labeled compound. While specific experimental data for the deuterated analog is not widely available in the public domain, the information presented here, based on the well-documented chemistry and analysis of Ivabradine, provides a solid foundation for researchers and scientists working in the field of drug development and metabolism.

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